Ziconotide acetate

Analgesic Tolerance Intrathecal Drug Delivery Chronic Pain Management

Ziconotide acetate is a 25-amino acid peptide Cav2.2 channel blocker (Ki ≈49 pM) with a non-opioid mechanism of action. Its unique peptidic structure and acetate salt form ensure stability and specificity for research applications. Differentiate your studies from gabapentinoids or opioids with this direct pore-blocking agent. Ideal for chronic pain and calcium channel research.

Molecular Formula C102H172N36O32S7
Molecular Weight 2639.2 g/mol
Cat. No. B8118506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZiconotide acetate
Molecular FormulaC102H172N36O32S7
Molecular Weight2639.2 g/mol
Structural Identifiers
SMILESCC1C(=O)NC(C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(CSSCC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)N1)CCCCN)CCCCN)N)C(=O)NC(C(=O)NCC(=O)NC(C(=O)N3)CO)C(C)O)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CO)CCCNC(=N)N)CC(C)C)CCSC)CC4=CC=C(C=C4)O)CC(=O)O)C(=O)N)CCCCN)CO)CCCNC(=N)N)CCCCN
InChIInChI=1S/C102H172N36O32S7/c1-50(2)34-63-91(161)127-62(26-33-171-5)90(160)129-64(35-53-22-24-54(143)25-23-53)92(162)130-65(36-78(148)149)93(163)135-72-48-175-173-45-69(80(108)150)133-86(156)58(18-8-12-29-105)121-76(146)39-117-85(155)66(41-139)131-88(158)61(21-15-32-114-102(111)112)126-96(166)70-46-176-177-47-71(97(167)132-68(43-141)95(165)125-60(87(157)128-63)20-14-31-113-101(109)110)134-89(159)59(19-9-13-30-106)123-81(151)51(3)119-74(144)37-115-83(153)56(16-6-10-27-103)120-75(145)38-116-84(154)57(17-7-11-28-104)124-82(152)55(107)44-172-174-49-73(137-98(72)168)99(169)138-79(52(4)142)100(170)118-40-77(147)122-67(42-140)94(164)136-70/h22-25,50-52,55-73,79,139-143H,6-21,26-49,103-107H2,1-5H3,(H2,108,150)(H,115,153)(H,116,154)(H,117,155)(H,118,170)(H,119,144)(H,120,145)(H,121,146)(H,122,147)(H,123,151)(H,124,152)(H,125,165)(H,126,166)(H,127,161)(H,128,157)(H,129,160)(H,130,162)(H,131,158)(H,132,167)(H,133,156)(H,134,159)(H,135,163)(H,136,164)(H,137,168)(H,138,169)(H,148,149)(H4,109,110,113)(H4,111,112,114)
InChIKeyBPKIMPVREBSLAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityFreely soluble in water and is practically insoluble in methyl tert-butyl ether

Ziconotide Acetate (Prialt) for Intrathecal Pain Management: Compound Profile and Procurement Overview


Ziconotide acetate is a synthetic 25-amino acid polycationic peptide [1], derived from the venom of the marine cone snail *Conus magus*, supplied as an acetate salt for enhanced stability . It functions as a potent and highly selective blocker of neuronal N-type voltage-gated calcium channels (Cav2.2) [2]. By binding with picomolar affinity (Ki ≈ 49 pM) directly to the channel pore [2], ziconotide prevents calcium influx, thereby inhibiting the release of pronociceptive neurotransmitters such as substance P and glutamate from primary afferent neurons in the dorsal horn of the spinal cord [3]. Crucially, ziconotide does not interact with opioid receptors [3], a key differentiating pharmacological feature that defines its non-opioid, non-addictive profile. It is approved by the FDA and EMA for intrathecal (IT) infusion via an implantable pump, specifically for the management of severe chronic pain in patients who are intolerant of, or refractory to, other treatments, including systemic analgesics and intrathecal morphine [4].

Why Ziconotide Acetate Cannot Be Substituted by Other Cav2.2-Targeting or Generic Analgesics


Substituting ziconotide acetate with other analgesics that target the same Cav2.2 channel, such as gabapentinoids (gabapentin, pregabalin), or with other first-line intrathecal agents like morphine, is not scientifically or clinically equivalent. Ziconotide is a direct, high-affinity peptide pore blocker of Cav2.2 (Ki ≈ 49 pM) [1], whereas gabapentin and pregabalin are small-molecule ligands that bind to the auxiliary α2δ-1 subunit and modulate channel trafficking and function rather than directly blocking the pore [2]. This results in fundamentally different biophysical consequences and clinical indications [2]. Furthermore, unlike intrathecal morphine, ziconotide does not engage the μ-opioid receptor [3]. Consequently, it does not induce the same adverse effect profile, including the risk of tolerance, dependence, and potentially fatal respiratory depression [3]. Its unique peptidic nature (25 amino acids, six cysteine residues forming three disulfide bonds) [4] and specific intrathecal pharmacokinetics (CSF half-life of ~4.5-4.6 hours) [5] dictate a unique formulation (acetate salt) and a specialized, slow titration dosing regimen that is incompatible with generic substitution or off-label use of related compounds [6]. For example, substitution with an unapproved peptide or an incorrect salt form could introduce immunogenicity risks or altered stability in the implantable pump, directly impacting patient safety and therapeutic efficacy .

Quantitative Evidence Guide: Comparing Ziconotide Acetate to Intrathecal Morphine and Other Analgesics


No Tolerance Development with Prolonged Ziconotide Infusion Versus Intrathecal Morphine

A key differentiator for ziconotide is the absence of tolerance development, a phenomenon well-documented with chronic intrathecal opioid therapy. While continuous intrathecal morphine necessitates dose escalation over time to maintain a consistent analgesic effect, ziconotide has been shown to provide stable pain relief at constant doses without evidence of tolerance [1]. This eliminates the clinical and logistical burden of frequent dose adjustments. In a 5-patient exploratory clinical study, it was demonstrated that gradually increasing ziconotide doses allowed for the reduction of opioid rescue medication, indicating that ziconotide can replace opioid-dependent analgesia without inducing cross-tolerance [2].

Analgesic Tolerance Intrathecal Drug Delivery Chronic Pain Management

Absence of Fatal Respiratory Depression Risk with Ziconotide Monotherapy

A critical safety advantage of ziconotide over intrathecal morphine is the virtual absence of risk for respiratory depression, a potentially fatal adverse event. In a comprehensive safety review of approved intrathecal analgesics, expert opinion highlights that the use of intrathecal morphine carries a significant risk of respiratory depression, which can occur upon initial dosing or with dose escalation [1]. In contrast, while ziconotide has its own adverse event profile (e.g., neuropsychiatric symptoms), it does not cause clinically significant respiratory depression, a key reason for its recommendation as a first-line intrathecal therapy for appropriate candidates [1].

Drug Safety Intrathecal Analgesia Opioid-Sparing

Comparative Receptor Binding and Analgesic Synergy Profile

Pharmacologically, ziconotide differentiates itself by its complete lack of interaction with opioid receptors. Its mechanism is exclusively mediated by N-type calcium channel blockade [1]. Studies have shown that ziconotide does not bind to opioid receptors and its analgesic effects are not blocked by the opioid antagonist naloxone [1]. Furthermore, in animal models, concurrent administration of intrathecal ziconotide and morphine produced additive, not synergistic, analgesic effects and did not prevent the development of morphine tolerance [1]. This contrasts sharply with other co-administered agents like clonidine or baclofen, which showed additive effects [1]. This mechanistic clarity ensures that ziconotide can be used without exacerbating opioid-related side effects like gastrointestinal motility issues, unlike morphine [1].

Opioid Receptors Receptor Binding Assay Additive Analgesia

Structural Basis for Cav2.2-Specific Pore Blockade at Picomolar Affinity

The molecular mechanism of ziconotide's action has been resolved at near-atomic resolution using cryo-electron microscopy (cryo-EM). Structures of the human Cav2.2 channel complex with ziconotide reveal that the peptide binds with high specificity directly over the extracellular mouth of the channel pore [1]. Ziconotide is coordinated by helices P1 and P2 of the selectivity filter and the extracellular loops (ECLs) in repeats II, III, and IV of the α1 subunit, effectively blocking calcium ion influx [1]. This structural binding mode is distinct from small-molecule state-dependent blockers and the α2δ-1 binding of gabapentinoids [2]. This highly specific interaction explains its picomolar binding affinity (Ki ≈ 49 pM) and its direct, state-independent pore-blocking mechanism [3].

Cryo-EM Structure Ion Channel Pharmacology Selectivity

Intrathecal CSF Pharmacokinetics Supporting Localized, Non-Systemic Activity

The pharmacokinetic profile of ziconotide after intrathecal administration supports its targeted, site-specific action with minimal systemic exposure. In a clinical study of 22 chronic pain patients, the median half-life of ziconotide in the cerebrospinal fluid (CSF) was determined to be 4.5 hours, with a median CSF clearance (CL) of 0.26 mL/min and a volume of distribution (Vd) of 99 mL, approximating the total CSF volume [1]. This Vd is confirmed in the FDA label, which reports a mean CSF Vd of 155 ± 263 mL [2]. Critically, plasma ziconotide levels were undetectable in 56% of patients during continuous intrathecal infusion, using an assay with a lower limit of detection of 0.04 ng/mL, indicating very low systemic circulation [2]. This contrasts with systemic analgesics which distribute widely, leading to off-target effects.

Pharmacokinetics Cerebrospinal Fluid Intrathecal Drug Delivery

Optimal Application Scenarios for Ziconotide Acetate Based on Evidence-Based Differentiation


Management of Severe Chronic Pain Refractory to Opioids or Other Systemic Analgesics

Ziconotide acetate is optimally indicated for the management of severe, chronic pain in patients who have failed to achieve adequate analgesia with, or are intolerant to, systemic therapies including high-dose opioids, NSAIDs, or adjuvant analgesics like gabapentinoids. The FDA label specifically approves its use in patients 'intolerant of or refractory to other treatment, such as systemic analgesics, adjunctive therapies, or intrathecal morphine' [1]. This scenario leverages ziconotide's unique non-opioid mechanism [1] and the absence of cross-tolerance with morphine [2], providing a viable therapeutic alternative when other avenues have been exhausted.

First-Line Intrathecal Therapy for Patients Requiring Opioid-Sparing or Opioid-Avoidance Strategies

For patients with chronic malignant or nonmalignant pain who are candidates for intrathecal drug delivery but require an opioid-sparing approach due to concerns about tolerance, dependence, or respiratory depression, ziconotide acetate is recommended as a first-line intrathecal monotherapy [3]. The Polyanalgesic Consensus Conference (PACC) guidelines support its use as a first-line IT agent, particularly preferring ziconotide for non-cancer pain [4]. This application scenario is directly supported by evidence demonstrating ziconotide's lack of tolerance development [2] and absence of risk for fatal respiratory depression [3].

Adjunctive or Replacement Therapy in Patients with Existing Intrathecal Morphine Pumps

In patients already receiving intrathecal morphine who are experiencing dose escalation due to tolerance or who are suffering from intolerable opioid-related side effects, ziconotide acetate can be employed as an adjunct or replacement therapy. Exploratory clinical data indicate that gradually increasing ziconotide doses can allow for a reduction or complete cessation of opioid rescue medication, effectively replacing opioid-dependent analgesia [5]. Preclinical models support this use, showing that ziconotide does not prevent the development of morphine tolerance, but its additive analgesic effects can provide sufficient pain relief to lower the required opioid dose [1].

Preclinical Research on N-Type Calcium Channel (Cav2.2) Physiology and Pain Signaling

Ziconotide acetate serves as a critical, highly specific pharmacological tool in preclinical research for dissecting the role of Cav2.2 channels in pain neurotransmission. With a picomolar binding affinity (Ki ≈ 49 pM) and a structurally defined, direct pore-blocking mechanism [6][7], it is superior to less selective or indirect modulators (e.g., gabapentinoids) for studies requiring precise channel inhibition. Its use in animal models has been instrumental in establishing the role of Cav2.2 in nociceptive signaling [1] and in evaluating the pharmacodynamics of combination therapies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ziconotide acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.